molecular formula C21H17NOS2 B8687521 1H-Indole, 2-[(phenylsulfinyl)methyl]-3-(phenylthio)- CAS No. 143246-73-5

1H-Indole, 2-[(phenylsulfinyl)methyl]-3-(phenylthio)-

Cat. No. B8687521
Key on ui cas rn: 143246-73-5
M. Wt: 363.5 g/mol
InChI Key: WEJMICDBYIOXOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05527819

Procedure details

A solution of 3-phenylthio-2-phenylthiomethylindole (0.750 g, 2.94 mmol) in methanol (100 mL) was cooled to 0° C. with stirring. Monoperoxyphthalic acid magnesium salt (0.908 g, 80% peracid) in methanol (50 mL) was added slowly dropwise. After addition, the reaction was stirred an additional 30 min., then quenched with 10% aqueous sodium thiosulfate (2 mL). The methanol was removed in vacuo, and the residue partitioned between ethyl acetate and water. The organic phase was washed successively with water and saturated brine, then dried over magnesium sulfate. Filtration and concentration of the filtrate in vacuo gave an oil which was purified by chromatography on silica gel using 20-30% ethyl acetate in hexane. The title compound was obtained as a foam, mp 71°-74° C. Exact mass calculated for C21H17NOS2 : 364.082982. Found: 364.084549. NMR (DMSO-d6) δ11.82 (1H, s), 7.50 (6H, m), 7.23 (1H, d, J=8 Hz), 7.15 (3 H, m) 7.05 (2H, m) 6.90 2H, m), 4.43 (1, d, J=13 Hz), 4.38 (1H, d, J=13 Hz).
Name
3-phenylthio-2-phenylthiomethylindole
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.908 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([S:7][C:8]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[NH:10][C:9]=2[CH2:17][S:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Mg+2].C(O[O-])(=O)C1C(=CC=CC=1)C([O-])=[O:30]>CO>[C:19]1([S:18]([CH2:17][C:9]2[NH:10][C:11]3[C:16]([C:8]=2[S:7][C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)=[CH:15][CH:14]=[CH:13][CH:12]=3)=[O:30])[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1 |f:1.2|

Inputs

Step One
Name
3-phenylthio-2-phenylthiomethylindole
Quantity
0.75 g
Type
reactant
Smiles
C1(=CC=CC=C1)SC1=C(NC2=CC=CC=C12)CSC1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.908 g
Type
reactant
Smiles
[Mg+2].C(C=1C(C(=O)[O-])=CC=CC1)(=O)O[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
the reaction was stirred an additional 30 min.
Duration
30 min
CUSTOM
Type
CUSTOM
Details
quenched with 10% aqueous sodium thiosulfate (2 mL)
CUSTOM
Type
CUSTOM
Details
The methanol was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The organic phase was washed successively with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration and concentration of the filtrate in vacuo
CUSTOM
Type
CUSTOM
Details
gave an oil which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on silica gel using 20-30% ethyl acetate in hexane

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)CC=1NC2=CC=CC=C2C1SC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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